N-{1-cyano-1-[(4-fluorophenyl)methyl]ethyl}acetamide
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Overview
Description
N-{1-cyano-1-[(4-fluorophenyl)methyl]ethyl}acetamide is an organic compound that features a cyano group, a fluorophenyl group, and an acetamide group
Mechanism of Action
Target of Action
It’s known that cyanoacetamide derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
It’s known that the active hydrogen on c-2 of cyanoacetamide derivatives can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
It’s known that cyanoacetamide derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Pharmacokinetics
The compound’s molecular weight is 22024 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
It’s known that the diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade .
Action Environment
It’s known that the compound’s storage conditions may influence its stability .
Preparation Methods
The synthesis of N-{1-cyano-1-[(4-fluorophenyl)methyl]ethyl}acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Chemical Reactions Analysis
N-{1-cyano-1-[(4-fluorophenyl)methyl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Scientific Research Applications
N-{1-cyano-1-[(4-fluorophenyl)methyl]ethyl}acetamide has several scientific research applications:
Comparison with Similar Compounds
N-{1-cyano-1-[(4-fluorophenyl)methyl]ethyl}acetamide can be compared with other cyanoacetamide derivatives:
N-(4-nitrophenyl)acetamide: This compound has a nitro group instead of a fluorophenyl group, which affects its reactivity and biological activity.
N-(4-methylphenyl)acetamide: The presence of a methyl group instead of a fluorophenyl group results in different chemical and physical properties.
N-(4-chlorophenyl)acetamide: The chlorophenyl group imparts distinct electronic effects compared to the fluorophenyl group, influencing the compound’s behavior in reactions.
Properties
IUPAC Name |
N-[2-cyano-1-(4-fluorophenyl)propan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-9(16)15-12(2,8-14)7-10-3-5-11(13)6-4-10/h3-6H,7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USCQWAKNYIJAJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(CC1=CC=C(C=C1)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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